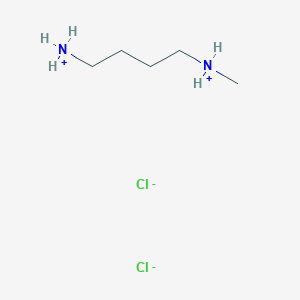

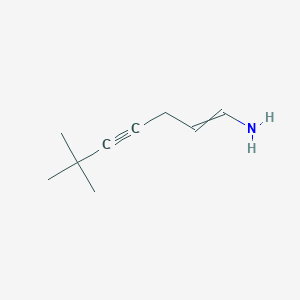

N1-methylbutane-1,4-diamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N1-methylbutane-1,4-diamine dihydrochloride involves multi-component reactions and chemical transformations. For instance, Gein et al. (2010) explored the three-component reactions of methyl 2,4-dioxo-4-phenylbutanoate with aromatic aldehydes and propane-1,2-diamine, leading to the formation of complex pyrrol-2-ones, indicating a versatile synthetic pathway that could be adapted for N1-methylbutane-1,4-diamine dihydrochloride (Gein, Kasimova, Aliev, & Vakhrin, 2010). Additionally, Biletzki et al. (2012) synthesized imines from 2,3-diphenylbutane-1,4-diamine, showcasing another method that might be relevant for constructing the N1-methylbutane-1,4-diamine dihydrochloride structure (Biletzki, Elschner, Neuwirth, Görls, & Imhof, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride has been elucidated using various analytical techniques. Rana et al. (2018) highlighted the environmentally benign synthesis of tetra-substituted imidazoles, providing insights into the molecular structure through high-yielding, cost-effective, and environmentally friendly methods (Rana, Rahman, Roy, & Roy, 2018). This approach could be instrumental in understanding the structural aspects of N1-methylbutane-1,4-diamine dihydrochloride.

Chemical Reactions and Properties

Chemical reactions involving N1-methylbutane-1,4-diamine dihydrochloride derivatives often result in complex structures with unique properties. For example, Wang Chao-jie (2006) detailed the synthesis of N1-(4-Aminobutyl)-N4-(9-anthracenylmethyl)butane-1,4-diamine, a process involving substitution, protection, and condensation steps, which could be relevant for understanding the reactivity of N1-methylbutane-1,4-diamine dihydrochloride (Wang Chao-jie, 2006).

Physical Properties Analysis

The physical properties of compounds similar to N1-methylbutane-1,4-diamine dihydrochloride, such as phase states and transition temperatures, have been studied. Lessmeier et al. (2018) investigated the physical state of 2-methylbutane-1,2,3,4-tetraol, an important oxidation product, which can provide insights into the physical characteristics of N1-methylbutane-1,4-diamine dihydrochloride (Lessmeier, Dette, Godt, & Koop, 2018).

Chemical Properties Analysis

The chemical properties of N1-methylbutane-1,4-diamine dihydrochloride can be inferred from studies on related compounds. Halimehjani et al. (2019) explored the complexation behavior of dithiocarbamates derived from N,N-dicinnamylalkane-1,n-diamines, which could offer valuable information on the chemical behavior and interaction capabilities of N1-methylbutane-1,4-diamine dihydrochloride (Halimehjani, Soleymani Movahed, Fathi, Daliri, & Saidi, 2019).

Applications De Recherche Scientifique

Toxicology and Safety Assessment

Research on similar alkyl diamines has provided insights into their toxicological profiles and safety assessments. For example, a study on three alkyl diamines, which are by-products in the production of hexamethylene diamine, highlighted their relatively low acute toxicity, severe skin and eye irritation properties, and potential for delayed hypersensitivity. These findings emphasize the importance of handling safety and potential health risks associated with chemical exposure, which could be relevant for N1-methylbutane-1,4-diamine dihydrochloride handling and use in industrial applications (Kennedy, 2007).

Chemical Synthesis and Applications

In the realm of synthetic organic chemistry, N1-methylbutane-1,4-diamine dihydrochloride may serve as a valuable intermediate. Research on 1,4-dihydropyridines, which are important nitrogen-containing heterocyclic compounds, has identified them as crucial skeletons in many drugs and synthetic organic chemistry. This highlights the potential use of N1-methylbutane-1,4-diamine dihydrochloride in synthesizing bioactive compounds and exploring new pathways in organic synthesis (Sohal, 2021).

Environmental Impact and Remediation

The environmental fate and remediation of chemical compounds, similar to N1-methylbutane-1,4-diamine dihydrochloride, are critical areas of research. Studies have focused on the properties, application, and removal of various chemical compounds in water and wastewater treatment processes. This includes the examination of toxicological effects, mechanisms of action, and the development of effective removal strategies. Such research is essential for understanding the environmental impact of chemical pollutants and for developing technologies to mitigate their presence in natural and synthetic environments (Godri Pollitt et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection5.

Orientations Futures

The future directions of “N1-methylbutane-1,4-diamine dihydrochloride” are not readily available from the search results. However, given its role as a key intermediate in the biosynthesis of Nicotine and tropane alkaloids2, it might be of interest in the research and development of new synthetic methods for these alkaloids.

Please note that this information is based on the available search results and might not be exhaustive or up-to-date.

Propriétés

IUPAC Name |

N'-methylbutane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-7-5-3-2-4-6;;/h7H,2-6H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQGIPYFXROFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-methylbutane-1,4-diamine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)